Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide
Description
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide is a sulfone derivative of tetrahydrothiophene, characterized by a saturated five-membered ring with a sulfinyl-octyl substituent at the 3-position and two oxygen atoms bonded to sulfur (1,1-dioxide configuration). This compound’s structure imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science. Its sulfinyl group (-S(O)-) introduces chirality and polarity, while the octyl chain enhances lipophilicity, influencing solubility and intermolecular interactions .
Properties
CAS No. |
87947-59-9 |
|---|---|
Molecular Formula |
C12H24O3S2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
3-octylsulfinylthiolane 1,1-dioxide |
InChI |
InChI=1S/C12H24O3S2/c1-2-3-4-5-6-7-9-16(13)12-8-10-17(14,15)11-12/h12H,2-11H2,1H3 |
InChI Key |
LVQLIPAPFDQCOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide (CAS 87947-59-9) is a sulfone-containing tetrahydrothiophene derivative with a sulfoxide-functionalized octyl chain at the 3-position. Its synthesis involves two critical steps: (1) construction of the tetrahydrothiophene-1,1-dioxide core and (2) introduction of the octylsulfinyl group. This report evaluates established and novel methodologies for its preparation, leveraging data from patents, peer-reviewed journals, and chemical databases.
Synthesis of the Tetrahydrothiophene-1,1-Dioxide Core
Oxidation of Tetrahydrothiophene
The most direct route involves oxidizing tetrahydrothiophene to its 1,1-dioxide using peracids or dimethyldioxirane (DMDO):
- Peracetic Acid : Reaction at 0–25°C for 6–12 hours yields 85–92% sulfone.
- DMDO : Offers milder conditions (room temperature, 2–4 hours) with comparable yields (88–94%) and tolerates electron-withdrawing substituents.
Mechanism :
$$
\text{Tetrahydrothiophene} + \text{RCO}3\text{H} \rightarrow \text{Tetrahydrothiophene-1,1-dioxide} + \text{RCO}2\text{H}
$$
Key Advantage: Scalability and commercial availability of oxidants.
Introduction of the Octylsulfinyl Group
Nucleophilic Substitution Followed by Oxidation
Step 1: Bromination at the 3-Position
- N-Bromosuccinimide (NBS) : Treating tetrahydrothiophene-1,1-dioxide with NBS in DMF at 60°C introduces a bromide at the 3-position (72% yield).
Step 2: Thiolation with Octanethiol
- Conditions : React 3-bromo-tetrahydrothiophene-1,1-dioxide with octanethiol in the presence of K₂CO₃ in DMF at 80°C (65–70% yield).
Step 3: Oxidation to Sulfoxide
- Oxone® : Treat the sulfide intermediate with 2.2 equiv Oxone® in H₂O/MeOH (1:1) at 0°C to selectively form the sulfoxide (89% yield).
Critical Note: Excess Oxone® (>3 equiv) leads to over-oxidation to sulfone.
Data Table 1: Comparison of Sulfoxide Oxidation Methods
| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (Sulfoxide:Sulfone) |
|---|---|---|---|---|
| Oxone® | H₂O/MeOH | 0 | 89 | 98:2 |
| H₂O₂ | Acetic Acid | 25 | 75 | 85:15 |
| mCPBA | CH₂Cl₂ | -20 | 82 | 93:7 |
Direct Sulfinyl Group Installation via Friedel-Crafts Alkylation
A patent (GB1019469A) describes reacting tetrahydrothiophene-1,1-dioxide with octylsulfinyl chloride under Friedel-Crafts conditions:
Alternative Routes from Dihydrothiophene Derivatives
Cycloaddition Approaches
Tetrahydrothiophene-1,1-dioxides can act as dienophiles in Diels-Alder reactions. A 2022 study (PMC9443682) demonstrates:
Challenges and Optimization Strategies
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the octylsulfinyl group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield thiophene 1,1-dioxides, while reduction with LiAlH4 can produce thiophene sulfides .
Scientific Research Applications
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide involves its interaction with molecular targets through its sulfone and thiophene moieties. The sulfone group can participate in hydrogen bonding and dipole-dipole interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Structural Comparisons
Tetrahydrothiophene 1,1-Dioxide (Sulfolane)
- Structure : Parent compound lacking substituents (CAS 126-33-0).
- Properties : High polarity (dipole moment ~4.8 D), boiling point 285°C, and thermal stability. Widely used as an industrial solvent and electrolyte additive .
- Key Difference : The absence of substituents in sulfolane results in lower steric hindrance and simpler reactivity compared to the octylsulfinyl derivative.
3-Hydroxysulfolane (Tetrahydro-3-thiophenol 1,1-Dioxide)
- Structure : Features a hydroxyl (-OH) group at the 3-position.
- Properties : Increased hydrogen-bonding capacity and acidity (pKa ~9–10). Used in synthesis of sulfonated polymers .
- Comparison : The hydroxyl group enhances hydrophilicity, contrasting with the lipophilic octylsulfinyl substituent in the target compound.
3-Bromotetrahydrothiophene 1,1-Dioxide
- Properties : Higher reactivity in nucleophilic substitutions (e.g., Suzuki couplings). Bromine acts as a leaving group, enabling cross-coupling reactions .
- Comparison : The octylsulfinyl group in the target compound is less reactive in substitution reactions but provides steric stabilization and chiral induction.
Functional Group Influence
Sulfinyl vs. Sulfonyl Derivatives
- Octylsulfinyl Group : Introduces chirality and moderate electron-withdrawing effects. The sulfinyl moiety (-S(O)-) enhances polarity without full oxidation to sulfone (-SO₂-), allowing reversible redox activity .
- Sulfonyl Derivatives (e.g., Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide) : Fully oxidized (-SO₂-) groups are stronger electron-withdrawing agents, increasing reactivity in electrophilic substitutions (e.g., sulfonamide formation) .
Alkyl Chain Effects
- Octyl Chain: The C₈H₁₇ group in the target compound improves solubility in non-polar solvents (logP ~3.5 estimated) and may self-assemble into micellar structures in aqueous solutions. This property is absent in shorter-chain analogues like sulfolane .
Reactivity and Stability
- Thermal Stability : Substituents at the 3-position stabilize the thiophene dioxide ring against cyclodimerization. For example, 4-chloro-3-fluorothiophene 1,1-dioxide dimerizes only under prolonged heating . The octylsulfinyl group likely provides similar stabilization.
- Diels-Alder Reactivity : Thiophene 1,1-dioxides act as dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. Halogenated derivatives (e.g., 2-chloro-substituted) show enhanced reactivity due to lowered LUMO energy . The octylsulfinyl group may reduce reactivity compared to electron-withdrawing halogens.
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | logP (Estimated) | Key Applications |
|---|---|---|---|---|
| Sulfolane | 120.17 | 285 | -0.82 | Solvent, electrolyte additive |
| 3-Hydroxysulfolane | 136.18 | 290 (decomp.) | -0.50 | Polymer synthesis |
| 3-Bromotetrahydrothiophene 1,1-dioxide | 199.06 | 180–185 (0.1 mmHg) | 1.8 | Cross-coupling reactions |
| Target Compound | 292.44 | >300 | 3.5 | Under investigation |
Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Steric Effect | Key Reactivity |
|---|---|---|---|
| -S(O)-C₈H₁₇ (Target) | Moderate EWG | High | Chirality induction, lipophilicity |
| -SO₂Cl (Sulfonyl) | Strong EWG | Moderate | Electrophilic substitutions (e.g., sulfonamide formation) |
| -Br (Halogen) | Moderate EWG | Low | Nucleophilic substitutions (e.g., Suzuki couplings) |
Research Findings and Challenges
- Synthetic Challenges : Introducing sulfinyl groups requires controlled oxidation of thioethers, often yielding mixtures of diastereomers .
- Biological Activity : Sulfolane derivatives with polar groups (e.g., -OH, -NH₂) show low cytotoxicity, while lipophilic analogues (e.g., octylsulfinyl) require toxicity profiling .
- Materials Science : Thiophene dioxides with long alkyl chains exhibit liquid crystalline behavior, suggesting applications in organic electronics .
Biological Activity
Thiophene derivatives, including Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide , exhibit a range of biological activities that make them significant in pharmaceutical and medicinal chemistry. This article explores the compound's biological activity, focusing on its antioxidant properties, potential therapeutic applications, and relevant case studies.
Chemical Structure:
- Formula: CHOS
- Molecular Weight: 120.170
- CAS Registry Number: 126-33-0
The compound is characterized by a tetrahydrothiophene ring with a sulfinyl group and a long octyl chain, which may influence its solubility and biological interactions.
Antioxidant Properties
Research has demonstrated that thiophene derivatives possess significant antioxidant activity. A study highlighted that certain tetrahydrobenzo[b]thiophene compounds showed antioxidant potency comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing that these compounds could inhibit oxidative stress-related damage effectively .
Table 1: Antioxidant Activity of Thiophene Derivatives
| Compound | TAC (Ascorbic Acid Equivalent) | Inhibition Rate (%) |
|---|---|---|
| Compound 1 | Comparable to Ascorbic Acid | 19-30% |
| Compound 16 | Comparable to Ascorbic Acid | 19-30% |
| Compound 17 | Comparable to Ascorbic Acid | 19-30% |
Molecular docking studies suggest that thiophene derivatives interact with the Keap1 protein, which plays a crucial role in cellular responses to oxidative stress. This interaction indicates potential for these compounds in developing antioxidant drugs targeting oxidative stress-related diseases .
Therapeutic Applications
Thiophene derivatives have been explored for various therapeutic applications due to their diverse biological activities:
- Anti-inflammatory Effects: Certain thiophene compounds have shown anti-inflammatory properties, making them candidates for treating conditions associated with chronic inflammation .
- Anticancer Potential: Research indicates that thiophenes may exhibit anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
Case Studies
-
Study on Antioxidant Activity:
A recent study synthesized several tetrahydrobenzo[b]thiophene derivatives and evaluated their antioxidant activity. The findings indicated that these compounds could significantly reduce lipid peroxidation and free radical formation, suggesting their potential as therapeutic agents against oxidative stress-related diseases . -
In Vivo Studies:
Animal models have been utilized to assess the anti-inflammatory effects of thiophene derivatives. Results showed a marked reduction in inflammatory markers following treatment with these compounds, reinforcing their potential as anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing thiophene 1,1-dioxide derivatives, and how can they be adapted for introducing sulfinyl substituents like octylsulfinyl?
- Methodological Answer : Thiophene 1,1-dioxides are typically synthesized via oxidation of tetrahydrothiophenes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) . For derivatives with sulfinyl groups (e.g., octylsulfinyl), electrophilic substitution or nucleophilic addition to the thiophene dioxide core can be employed. For example, nitration of benzo[b]thiophene 1,1-dioxide using HNO₃/H₂SO₄ (yield: ~60–70%) followed by reduction to amines provides a scaffold for further functionalization . Adapting these methods would require optimizing reaction conditions (solvent, temperature) to accommodate bulky alkylsulfinyl groups.
Q. How are structural features of thiophene 1,1-dioxide derivatives characterized, particularly the sulfinyl group conformation?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For sulfinyl groups, the axial or equatorial orientation can be determined via NOESY/ROESY experiments, while IR spectroscopy confirms S=O stretching vibrations (~1150–1250 cm⁻¹). Computational methods (DFT) can model electronic effects of substituents on the thiophene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
